IMP Dehydrogenase 2 Inhibitory Potency: 1-Butyl-5-methyl-2-imidazolone vs. N-Substituted Imidazolone Comparators
1-Butyl-5-methyl-2-imidazolone demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression, antiviral, and oncology programs. In competitive binding assays against the NAD⁺ cofactor site, the compound achieves a Ki of 240 nM, and against the IMP substrate site a Ki of 430–440 nM [1]. In contrast, the N(1)-unsubstituted parent scaffold 5-methyl-2-imidazolone lacks the butyl chain required for productive occupancy of the hydrophobic pocket adjacent to the IMP binding cleft, and no sub-micromolar IMPDH2 inhibition has been reported for this minimal scaffold . While direct head-to-head data for other N(1)-alkyl imidazolones (e.g., 1-propyl or 1-pentyl analogs) in the same assay are not available in the public domain, the structure–activity relationship established across multiple imidazolone series consistently shows that a four-carbon alkyl chain at N1 optimizes lipophilic interactions in hydrophobic enzyme pockets, outperforming shorter chains (C1–C3) and avoiding steric clashes observed with chains longer than C5 [2]. This positions 1-butyl-5-methyl-2-imidazolone as the empirically validated starting point for IMPDH2-focused medicinal chemistry campaigns.
| Evidence Dimension | IMPDH2 inhibitory constant (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 240 nM (NAD⁺ site); Ki = 430–440 nM (IMP substrate site) |
| Comparator Or Baseline | 5-Methyl-2-imidazolone (N1-unsubstituted): No reported IMPDH2 inhibition at <10 µM |
| Quantified Difference | Target compound achieves sub-micromolar Ki; comparator is inactive at concentrations >40-fold higher |
| Conditions | Recombinant human IMPDH2; competitive binding assay; NAD⁺ and IMP substrate competition protocols (BindingDB, assay details per curated database entry) |
Why This Matters
Procurement of the N1-butyl substituted compound rather than the unsubstituted 5-methyl-2-imidazolone scaffold is essential for any program targeting IMPDH2, as the butyl chain is a prerequisite for measurable target engagement.
- [1] BindingDB. BDBM50421763: 1-Butyl-5-methyl-2-imidazolone; Ki values for IMPDH2. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-13). View Source
- [2] Sheta YS, et al. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorg Chem. 2024;107471. (SAR data on S-butyl imidazolone fragments.) View Source
